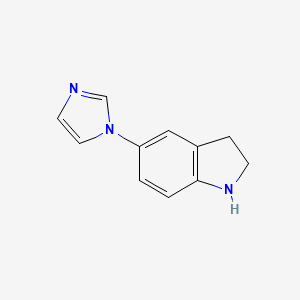
6-Fluoro-3-(2-nitrovinyl)-1H-indole
描述
6-Fluoro-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of a nitrovinyl group at the 3-position and a fluorine atom at the 6-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-fluoroindole with nitroalkenes under basic conditions. One common method is the Michael addition, where nucleophiles generated in the presence of a base from CH acids are added to 3-(2-nitrovinyl)indoles . This reaction proceeds smoothly under microwave activation, which enhances the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally benign solvents such as water or alcohol-water mixtures can also be considered to make the process more sustainable .
化学反应分析
Types of Reactions: 6-Fluoro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrovinyl group is highly reactive towards nucleophiles, leading to the formation of addition products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 6-position can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Bases such as potassium carbonate or sodium hydroxide in the presence of microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Nucleophilic Addition: Formation of substituted indoles with various functional groups.
Reduction: Formation of 3-(2-aminoethyl)-6-fluoroindole.
Substitution: Formation of 6-substituted indoles.
科学研究应用
6-Fluoro-3-(2-nitrovinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Fluoro-3-(2-nitrovinyl)-1H-indole involves its interaction with various molecular targets. The nitrovinyl group can undergo nucleophilic addition, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom at the 6-position can enhance the compound’s stability and reactivity by influencing the electronic properties of the indole ring .
相似化合物的比较
3-(2-Nitrovinyl)indole: Lacks the fluorine atom at the 6-position, making it less reactive in certain chemical reactions.
6-Fluoroindole: Lacks the nitrovinyl group, making it less versatile in nucleophilic addition reactions.
3-(2-Nitrovinyl)-5-fluoroindole: Similar structure but with the fluorine atom at the 5-position, which can lead to different reactivity and biological activity.
Uniqueness: 6-Fluoro-3-(2-nitrovinyl)-1H-indole is unique due to the combined presence of the nitrovinyl group and the fluorine atom, which enhances its reactivity and potential biological activities. This combination makes it a valuable compound for various chemical and biological studies .
属性
分子式 |
C10H7FN2O2 |
|---|---|
分子量 |
206.17 g/mol |
IUPAC 名称 |
6-fluoro-3-(2-nitroethenyl)-1H-indole |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H |
InChI 键 |
STYSDPNMNYBCOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-(2-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8615786.png)










![methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8615875.png)

